molecular formula C20H22F2N6O B2922052 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide CAS No. 2309309-37-1

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide

Katalognummer: B2922052
CAS-Nummer: 2309309-37-1
Molekulargewicht: 400.434
InChI-Schlüssel: UPTYGCUAWKWOTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolo[4,3-b]pyridazine ring, followed by the introduction of the tert-butyl group, the azetidine ring, and finally the difluoro-N-methylbenzamide group . The exact methods and conditions would depend on the specific reagents and starting materials used.


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the triazolo[4,3-b]pyridazine ring . The presence of the azetidine ring could potentially introduce some steric hindrance, affecting the overall shape and properties of the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The presence of the difluoro-N-methylbenzamide group could make the compound susceptible to nucleophilic attack, while the tert-butyl group could potentially undergo oxidation or other reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure . For example, the presence of the difluoro-N-methylbenzamide group could potentially increase its polarity, affecting its solubility in different solvents.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

  • Sato et al. (1980) explored the synthesis and cardiovascular properties of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocycles like pyridazine, demonstrating potential as cardiovascular agents with vasodilating and antihypertensive activities (Sato et al., 1980).

Anticancer Research

  • Bekircan et al. (2005) synthesized triazine derivatives with anticancer properties. Compound 12a displayed moderate growth inhibition potency against various cancer cell lines, including renal cancer (Bekircan et al., 2005).

Antibacterial Properties

  • Frigola et al. (1995) studied azetidinylquinolones with antibacterial effects, highlighting the importance of stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).

Antihistaminic Activity

  • Gyoten et al. (2003) synthesized compounds with antihistaminic activity and an inhibitory effect on eosinophil infiltration, useful in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Synthesis and Characterization

  • Sallam et al. (2021) performed structural analysis and DFT calculations on triazolo[4,3-b]pyridazine derivatives, contributing to a better understanding of the molecular properties of such compounds (Sallam et al., 2021).

Anti-asthmatic Activities

  • Kuwahara et al. (1997) developed sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines as potential anti-asthmatic agents, demonstrating significant activity in inhibiting bronchoconstriction in guinea pigs (Kuwahara et al., 1997).

Wirkmechanismus

The mechanism of action of the compound would depend on its intended use. For example, if it were a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and uses . As with any chemical, appropriate safety precautions should be taken when handling it.

Zukünftige Richtungen

Future research could potentially explore the synthesis of similar compounds with different functional groups, in order to tune their properties for specific applications .

Eigenschaften

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,4-difluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O/c1-20(2,3)19-24-23-16-7-8-17(25-28(16)19)27-10-13(11-27)26(4)18(29)14-6-5-12(21)9-15(14)22/h5-9,13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTYGCUAWKWOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.